2-Azido-3-methylnaphtho(1,2-d)imidazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Azido-3-methylnaphtho(1,2-d)imidazole is a chemical compound that has gained significant attention in the field of scientific research due to its unique properties and potential applications. This compound is a member of the imidazole family and is known for its azido group, which makes it a useful precursor for the synthesis of other compounds.
Wirkmechanismus
The mechanism of action of 2-Azido-3-methylnaphtho(1,2-d)imidazole is not fully understood. However, studies have shown that it can inhibit the activity of certain enzymes and proteins, which makes it a potential candidate for the development of new drugs.
Biochemical and Physiological Effects:
Studies have shown that 2-Azido-3-methylnaphtho(1,2-d)imidazole can have several biochemical and physiological effects. For example, it has been shown to have anti-inflammatory properties and can inhibit the growth of certain cancer cells. Additionally, this compound has been studied for its potential use in the treatment of neurological disorders.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 2-Azido-3-methylnaphtho(1,2-d)imidazole in lab experiments is its versatility. This compound can be used in a wide range of applications, including medicinal chemistry, materials science, and organic synthesis. However, one of the limitations of this compound is its potential toxicity, which can make it difficult to work with in certain settings.
Zukünftige Richtungen
There are several future directions for the study of 2-Azido-3-methylnaphtho(1,2-d)imidazole. One potential direction is the development of new drugs based on this compound. Additionally, this compound could be further studied for its potential use in the development of new materials and as a reagent in organic synthesis. Finally, more research is needed to fully understand the mechanism of action of this compound and its potential applications in the treatment of various diseases.
Synthesemethoden
The synthesis of 2-Azido-3-methylnaphtho(1,2-d)imidazole is a complex process that involves several steps. One of the most common methods for synthesizing this compound is through the reaction of 2-amino-3-methylnaphtho(1,2-d)imidazole with sodium azide. The reaction is carried out in a suitable solvent and under controlled conditions to ensure the desired product is obtained.
Wissenschaftliche Forschungsanwendungen
2-Azido-3-methylnaphtho(1,2-d)imidazole has several potential applications in scientific research. One of the most promising applications is in the field of medicinal chemistry, where it can be used as a precursor for the synthesis of new drugs. This compound has also been studied for its potential use in the development of new materials and as a reagent in organic synthesis.
Eigenschaften
CAS-Nummer |
1516-71-8 |
---|---|
Produktname |
2-Azido-3-methylnaphtho(1,2-d)imidazole |
Molekularformel |
C12H9N5 |
Molekulargewicht |
223.23 g/mol |
IUPAC-Name |
2-azido-3-methylbenzo[e]benzimidazole |
InChI |
InChI=1S/C12H9N5/c1-17-10-7-6-8-4-2-3-5-9(8)11(10)14-12(17)15-16-13/h2-7H,1H3 |
InChI-Schlüssel |
NXDIFTHOTABWBY-UHFFFAOYSA-N |
SMILES |
CN1C2=C(C3=CC=CC=C3C=C2)N=C1N=[N+]=[N-] |
Kanonische SMILES |
CN1C2=C(C3=CC=CC=C3C=C2)N=C1N=[N+]=[N-] |
Andere CAS-Nummern |
1516-71-8 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.